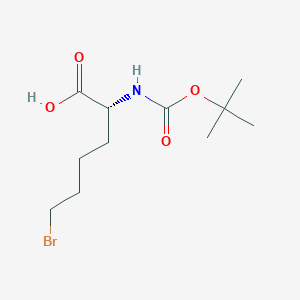![molecular formula C8H7ClN2O2S B13336949 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the diazotization of 3-aminopyridine followed by chlorosulfonylation. This process can be efficiently carried out using a microchannel reactor, which allows for rapid and continuous operation under mild conditions .
Industrial Production Methods
In industrial settings, the production of pyridine-3-sulfonyl chloride derivatives often employs advanced techniques such as microchannel reactors. These reactors enable the automatic and continuous operation of diazotization and chlorosulfonylation processes, resulting in high yields and good product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Radical Reactions: Functionalization through radical reactions is also a notable pathway.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of various biological pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural properties.
Pyridine-3-sulfonyl chloride: Shares the sulfonyl chloride functional group but lacks the imidazo[1,2-a]pyridine scaffold.
Uniqueness
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to its combined imidazo[1,2-a]pyridine scaffold and sulfonyl chloride functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H7ClN2O2S |
|---|---|
Molekulargewicht |
230.67 g/mol |
IUPAC-Name |
5-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c1-6-3-2-4-7-10-5-8(11(6)7)14(9,12)13/h2-5H,1H3 |
InChI-Schlüssel |
YQMGZOOGUAHXQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=NC=C(N12)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)




